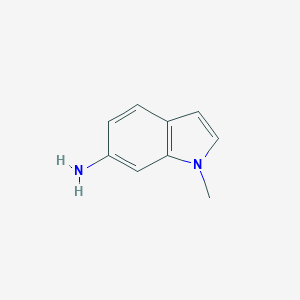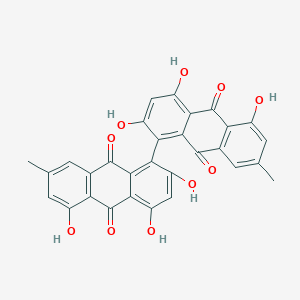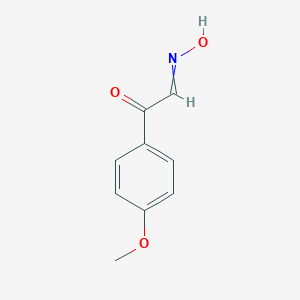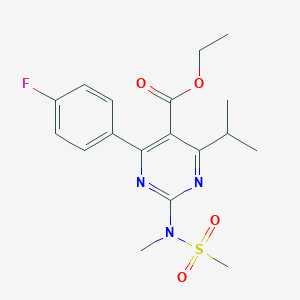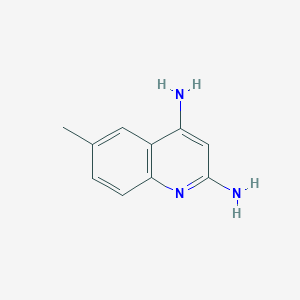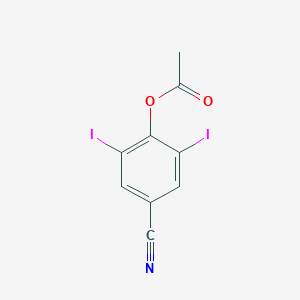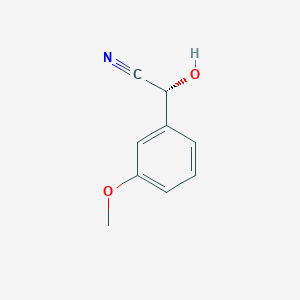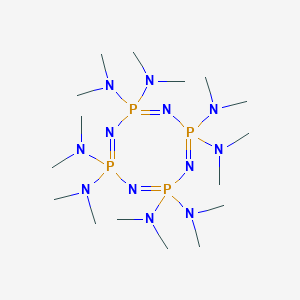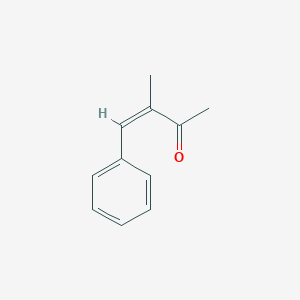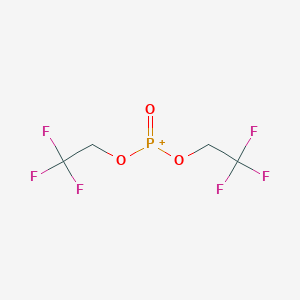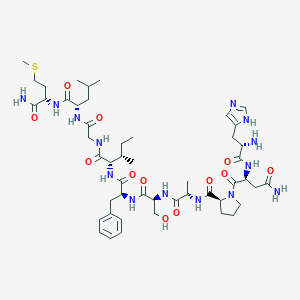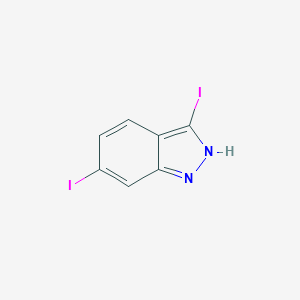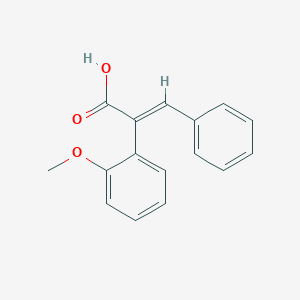![molecular formula C8H14FNO B155938 1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone CAS No. 136634-11-2](/img/structure/B155938.png)
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone, commonly known as CFI-400945, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including pancreatic, breast, and ovarian cancer.
Mecanismo De Acción
CFI-400945 inhibits CHK1 by binding to the ATP-binding site of the protein. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. The inhibition of CHK1 also sensitizes cancer cells to DNA-damaging agents such as radiation and chemotherapy.
Efectos Bioquímicos Y Fisiológicos
CFI-400945 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In preclinical studies, CFI-400945 has been shown to inhibit tumor growth in various types of cancer, including pancreatic, breast, and ovarian cancer. It has also been shown to enhance the efficacy of DNA-damaging agents in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CFI-400945 is its specificity for CHK1, which minimizes off-target effects and toxicity. However, the use of CFI-400945 in clinical trials is limited by its poor solubility and bioavailability. This can be overcome by using different formulations and delivery methods, such as nanoparticles and liposomes.
Direcciones Futuras
Further research is needed to optimize the formulation and delivery of CFI-400945 for clinical use. In addition, the combination of CFI-400945 with other DNA-damaging agents such as radiation and chemotherapy should be explored to enhance its therapeutic efficacy. The potential use of CFI-400945 in combination with immunotherapy should also be investigated. Finally, the identification of biomarkers that predict response to CFI-400945 will be critical for patient selection and personalized therapy.
Métodos De Síntesis
The synthesis of CFI-400945 involves a multistep process that starts with the reaction of 2,5-dimethylpyrrolidine with ethyl 2-fluoroacetoacetate. This is followed by a series of chemical reactions, including hydrolysis, reduction, and acylation, to yield the final product. The purity and yield of CFI-400945 can be improved by using different purification techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
CFI-400945 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting the checkpoint kinase 1 (CHK1) pathway. CHK1 is a protein kinase that plays a critical role in DNA damage response and cell cycle regulation. Inhibition of CHK1 leads to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.
Propiedades
Número CAS |
136634-11-2 |
|---|---|
Nombre del producto |
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone |
Fórmula molecular |
C8H14FNO |
Peso molecular |
159.2 g/mol |
Nombre IUPAC |
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone |
InChI |
InChI=1S/C8H14FNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
SXUIOIYEBFGOGA-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](N1C(=O)CF)C |
SMILES |
CC1CCC(N1C(=O)CF)C |
SMILES canónico |
CC1CCC(N1C(=O)CF)C |
Sinónimos |
Pyrrolidine, 1-(fluoroacetyl)-2,5-dimethyl-, (2R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



